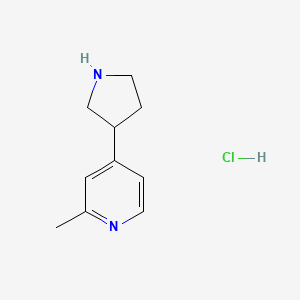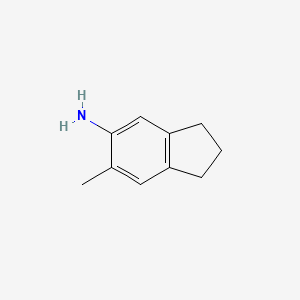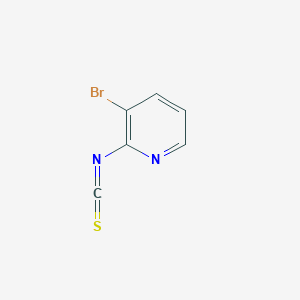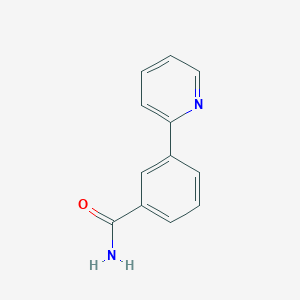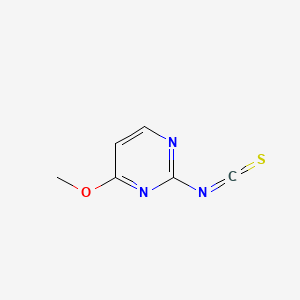
2-Isothiocyanato-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-4-methoxypyrimidine is a heterocyclic compound that features both an isothiocyanate group and a methoxy group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methoxypyrimidine typically involves the reaction of 2-amino-4-methoxypyrimidine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production methods for isothiocyanates, including this compound, often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions has been developed as a safer alternative .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Addition Reactions: The isothiocyanate group can add to double bonds in alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as dimethylbenzene .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and addition products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Isothiocyanato-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-4-methoxypyrimidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The compound can also activate signaling pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Isothiocyanato-4-methoxypyrimidine include:
- 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Phenyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research .
Propriétés
Formule moléculaire |
C6H5N3OS |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-isothiocyanato-4-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3 |
Clé InChI |
FIVAPRVDSHDHTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


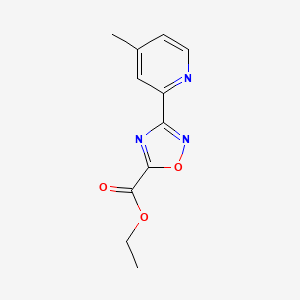




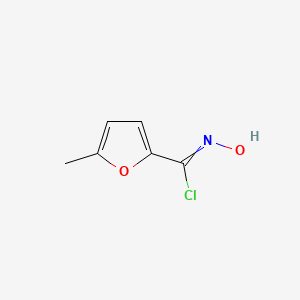
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
